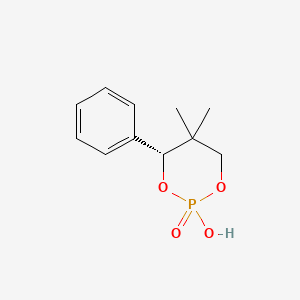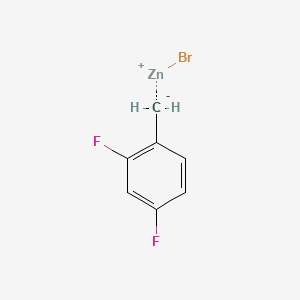
Isoquinoline-3-carboxylic Acid Hydrate
Overview
Description
Isoquinoline-3-carboxylic Acid Hydrate is a useful research compound. Its molecular formula is C10H6NO2- and its molecular weight is 172.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational and Structural Insights
- Isoquinoline-3-carboxylic acid (IQ3CA) demonstrates stable conformations and optimized geometry, as investigated through both experimental and theoretical techniques. Research focused on the structure, electronic properties, vibrational modes, thermodynamic properties, and chemical shifts of IQ3CA. This foundational understanding of IQ3CA’s structure and properties is crucial for its application in various scientific fields (Kanimozhi, Arjunan, & Mohan, 2020).
Synthesis and Application in Novel Compounds
- Novel synthetic methods have been developed for biologically active indolo isoquinoline derivatives, indicating the versatility of IQ3CA in pharmaceutical chemistry. These methods reflect the potential of IQ3CA as a building block in the synthesis of complex organic compounds (Sharma, 2017).
Catalytic Applications
- IQ3CA has been used in catalytic processes, such as Cp*Co(III)-catalyzed C-H/N-N functionalization, demonstrating its utility in the synthesis of various isoquinoline derivatives. This highlights IQ3CA’s role in facilitating complex chemical reactions and synthesizing new chemical entities (Pawar, Agarwal, & Lade, 2016).
Anti-Tumor Potential
- A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters derived from IQ3CA exhibited significant anti-tumor activity. This finding underscores the potential of IQ3CA derivatives in the development of new cancer therapies (Zheng et al., 2011).
Versatility in Organic Synthesis
- IQ3CA has been used in the versatile synthesis of isoquinolines and isochromenes, illustrating its adaptability in organic synthesis and the creation of diverse chemical structures (Gabriele et al., 2011).
Development of Novel Anti-Tumor Leads
- Research has led to the synthesis of novel isoquinoline compounds featuring IQ3CA, showing promising anti-tumor activity and potential as a lead for future anti-cancer drug development (Gao et al., 2015).
Application in Molecular Architecture
- IQ3CA derivatives have been incorporated into organotin carboxylates, showcasing their role in the development of complex molecular architectures and potential applications in materials science (Xiao et al., 2013).
Mechanism of Action
Target of Action
IQ3CA primarily targets bacterial cells. Specifically, it exhibits significant antibacterial activity against several plant pathogens, including Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), Xanthomonas oryzae pv. oryzicola (Xoc), Xanthomonas campestris pv. campestris (Xcc), Pectobacterium carotovorum subspcarotovorum (Pcc), and Xanthomonas fragariae (Xf) . These bacteria cause substantial losses in agricultural crops worldwide.
Action Environment
Environmental factors, such as pH, temperature, and humidity, may influence IQ3CA’s efficacy and stability
Biochemical Analysis
Biochemical Properties
Isoquinoline-3-carboxylic Acid Hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial cell membranes and inhibiting the production of exopolysaccharides . This interaction disrupts the integrity of the bacterial cell membrane, leading to cell death. Additionally, this compound can inhibit the motility of bacteria, further contributing to its antibacterial properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound disrupts cell membrane integrity and inhibits biofilm formation . This disruption can lead to changes in gene expression and cellular metabolism, ultimately resulting in cell death. The compound’s ability to inhibit exopolysaccharide production also affects the overall function and survival of bacterial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to bacterial cell membranes, causing structural changes that lead to cell membrane disruption . This binding inhibits the production of exopolysaccharides, which are essential for biofilm formation and bacterial motility . Additionally, this compound may interact with specific enzymes, leading to enzyme inhibition or activation, which further affects cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its antibacterial activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained inhibition of bacterial growth and biofilm formation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including damage to non-target cells and tissues . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound’s metabolic pathways can influence its overall efficacy and stability in biological systems. Understanding these pathways is crucial for optimizing the use of this compound in biochemical and pharmaceutical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
isoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMIDQDXZOPAB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426133 | |
| Record name | isoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207399-25-5 | |
| Record name | isoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


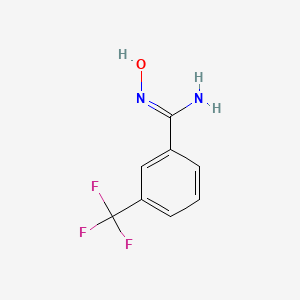


![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/no-structure.png)
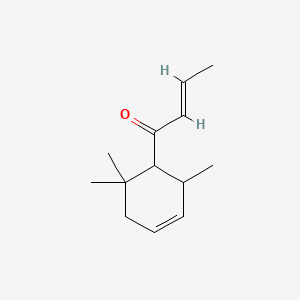

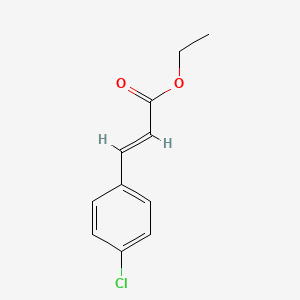
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)

